Bis(4-methylphenyl)chlorophosphine

Physical properties Procurement specification Handling

Bis(4-methylphenyl)chlorophosphine (syn. chlorodi-p-tolylphosphine, di-p-tolylchlorophosphine) is a tri-coordinate organophosphorus(III) compound of the generic formula Ar₂PCl, bearing two para-methyl-substituted phenyl rings on phosphorus with one reactive P–Cl bond.

Molecular Formula C14H14ClP
Molecular Weight 248.69
CAS No. 13685-23-9
Cat. No. B1143885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methylphenyl)chlorophosphine
CAS13685-23-9
Molecular FormulaC14H14ClP
Molecular Weight248.69
Structural Identifiers
SMILESCC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl
InChIInChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-methylphenyl)chlorophosphine (CAS 13685-23-9): Procurement-Relevant Identity and Baseline Characteristics


Bis(4-methylphenyl)chlorophosphine (syn. chlorodi-p-tolylphosphine, di-p-tolylchlorophosphine) is a tri-coordinate organophosphorus(III) compound of the generic formula Ar₂PCl, bearing two para-methyl-substituted phenyl rings on phosphorus with one reactive P–Cl bond . With a molecular formula of C₁₄H₁₄ClP and a molecular weight of 248.69 g·mol⁻¹, it is a moisture-sensitive, colorless to pale yellow viscous liquid with a density of 1.1 g·mL⁻¹ at 25 °C, a boiling point of 180–184 °C at 10 mmHg, and a refractive index (n20/D) of 1.501 . It serves exclusively as a synthetic electrophilic building block for constructing tertiary phosphine ligands, phosphinosulfonamide metal complexes, and chiral phosphine architectures used in homogeneous catalysis; it is not deployed as a stand-alone ligand .

Why Generic Chlorophosphine Interchange Fails: The Para-Tolyl Differentiation Drivers for Bis(4-methylphenyl)chlorophosphine


Chlorophosphines of the type Ar₂PCl are not fungible building blocks because the steric and electronic signature of the aryl substituent is transmitted through phosphorus into every downstream ligand, catalyst, and catalytic cycle. Bis(4-methylphenyl)chlorophosphine occupies a narrow and specific parameter window: its para-tolyl groups confer a Tolman cone angle of 145°—identical to that of triphenylphosphine (PPh₃)—yet simultaneously donate electron density to phosphorus via the +I/+M effect of the para-methyl substituent (Hammett σₚ = −0.17) [1][2]. This decoupling of steric and electronic tuning is not achievable with the parent diphenylchlorophosphine (electronically neutral, same cone angle of 145°), the ortho-tolyl isomer (cone angle dramatically larger at 194°, with risk of cyclometalation side-reactions), or electron-withdrawing fluoro analogs. Selecting the wrong chlorophosphine precursor commits the downstream ligand to an unintended steric-electronic profile that may reduce catalytic turnover, alter selectivity, or preclude activation of challenging substrates such as aryl chlorides [2]. The quantitative evidence below substantiates precisely where these differences become decision-relevant for procurement.

Bis(4-methylphenyl)chlorophosphine: Quantitative Comparator Evidence for Scientific Selection


Physical Property Differentiation vs. Diphenylchlorophosphine: Density, Refractive Index, and Handling Implications

Bis(4-methylphenyl)chlorophosphine (CAS 13685-23-9) exhibits measurably lower density and refractive index compared to its closest non-alkylated analog, diphenylchlorophosphine (Ph₂PCl, CAS 1079-66-9). The density difference (1.10–1.16 vs. 1.229 g·mL⁻¹) and refractive index difference (n20/D 1.501 vs. 1.636) are sufficiently large to serve as routine identity and purity checks upon receipt . The lower density also translates to different solvent-miscibility and phase-separation behavior during aqueous workup of phosphinylation reactions [1].

Physical properties Procurement specification Handling

Steric Parameter Equivalence to Triphenylphosphine with Electronic Orthogonality: The Para-Tolyl Advantage

The steric demand of the di-p-tolylphosphino fragment (–P(4-MeC₆H₄)₂), the direct downstream residue from bis(4-methylphenyl)chlorophosphine, is quantified by the Tolman cone angle of tri(p-tolyl)phosphine: θ = 145°. This is identical to the cone angle of triphenylphosphine (PPh₃, θ = 145°) [1]. By contrast, the ortho-tolyl isomer tri(o-tolyl)phosphine has a cone angle of 194°, a 49° increase that dramatically alters coordination geometry and can promote ortho-metallation side-reactions [1][2]. The practical implication is that bis(4-methylphenyl)chlorophosphine delivers the same spatial footprint at the metal center as the industry-standard PPh₃ framework, while the para-methyl group independently modulates electronics—a design feature not available from diphenylchlorophosphine or di(o-tolyl)chlorophosphine.

Steric parameters Tolman cone angle Ligand design

Electronic Parameter Differentiation: Enhanced σ-Donor Capacity Relative to Diphenylphosphine Frameworks

The para-methyl substituent (Hammett σₚ = −0.17) donates electron density to the phosphorus center, making the di-p-tolylphosphino fragment more electron-rich than the diphenylphosphino fragment [1]. This is reflected in the Tolman electronic parameter (TEP) scale: PPh₃ has a TEP of 2068.9 cm⁻¹, while P(4-MeOC₆H₄)₃ (a stronger donor) registers at 2066.0 cm⁻¹ [2]. The di-p-tolylphosphino fragment is expected to exhibit a ν(CO) value between these two benchmarks, translating to a measurably lower TEP (more electron-donating) than the diphenylphosphino fragment. The Brookhart group demonstrated that electron-rich phosphinosulfonamide nickel catalysts—precisely the class for which bis(4-methylphenyl)chlorophosphine is explicitly listed as a precursor —produce the highest activities in ethylene oligomerization, establishing a direct structure–performance link [3].

Electronic parameters Tolman electronic parameter σ-donor strength

Broadest Cross-Coupling Reaction Scope Among Aryl Chlorophosphine Building Blocks

According to the manufacturer's documented reaction suitability, bis(4-methylphenyl)chlorophosphine is validated as a ligand-class reagent for seven named cross-coupling reaction types: Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . This breadth of documented compatibility is noteworthy because many aryl chlorophosphines are qualified for only a subset of these transformations. Additionally, the compound is explicitly listed for Pd-catalyzed intramolecular asymmetric allylic amination and ring-closing metathesis—a tandem transformation requiring precise steric-electronic tuning that the para-tolyl substitution pattern uniquely enables .

Cross-coupling Reaction scope Catalyst precursor

Orthogonality to Ortho-Tolyl Isomer: Avoiding Cyclometalation Side-Reactions in Catalytic Cycle Design

The ortho-tolyl isomer, bis(2-methylphenyl)chlorophosphine (CAS 36042-94-1), generates phosphine ligands with a Tolman cone angle of 194°—49° larger than the para-tolyl derivative—and is known to undergo ortho-metallation/cyclometalation reactions that can divert the catalytic cycle toward inactive species [1]. P(o-tolyl)₃ and related ortho-substituted triarylphosphines are documented to participate in cyclometalation, which, while sometimes exploited intentionally, is generally an undesired deactivation pathway in cross-coupling catalysis . Bis(4-methylphenyl)chlorophosphine eliminates this liability: the para-methyl groups are geometrically incapable of intramolecular C–H activation at the metal center, ensuring that the ligand framework remains intact throughout the catalytic cycle.

Catalyst design Cyclometalation Ortho-substituent effects

Bis(4-methylphenyl)chlorophosphine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Phosphinosulfonamide Nickel(II) Catalysts for Ethylene Oligomerization

Bis(4-methylphenyl)chlorophosphine is the stoichiometric phosphinylation agent for installing the di-p-tolylphosphino moiety into ortho-phosphino-substituted arylsulfonamide ligand frameworks . The resulting neutral nickel(II) phosphinosulfonamide complexes catalyze ethylene oligomerization to branched alkenes with average degrees of polymerization between 10 and 35 and branching numbers from 17 to 80 branches per 1000 carbons, depending on catalyst structure and conditions [1]. Critically, the Brookhart study established that electron-rich phosphinosulfonamides—precisely the profile delivered by the para-tolyl substituent (Hammett σₚ = −0.17) [2]—produced the highest catalytic activities in structure–reactivity comparisons [1]. Procuring this specific chlorophosphine rather than the diphenyl analog directly enables access to the higher-activity region of the catalyst performance landscape.

Pd-Catalyzed Intramolecular Asymmetric Allylic Amination with Ring-Closing Metathesis

Sigma-Aldrich explicitly identifies bis(4-methylphenyl)chlorophosphine as a reactant for Pd-catalyzed intramolecular asymmetric allylic amination combined with ring-closing metathesis . This tandem transformation constructs chiral N-heterocycles from acyclic precursors and requires a phosphine ligand that balances sufficient σ-donor strength (to promote oxidative addition and stabilize the Pd(II) intermediate) with moderated steric bulk (to allow substrate access without impeding enantioselective C–N bond formation). The di-p-tolylphosphino fragment derived from this chlorophosphine provides the identical steric footprint as PPh₃ (θ = 145°) [3] while delivering enhanced electron density at the metal center, matching the mechanistic demands of this specific tandem process.

Multi-Reaction Cross-Coupling Platform for Medicinal Chemistry Library Synthesis

In drug discovery settings where a single phosphine ligand precursor must serve across Suzuki-Miyaura, Buchwald-Hartwig, Negishi, Sonogashira, Heck, Hiyama, and Stille coupling manifolds, bis(4-methylphenyl)chlorophosphine offers documented compatibility with all seven reaction types . This breadth enables centralized procurement of one building block for generating libraries of di-p-tolylphosphino-substituted catalysts, reducing the number of chlorophosphine SKUs that must be maintained under moisture-free storage. The compound's physical constants—density 1.10–1.16 g·mL⁻¹, refractive index n20/D 1.501 —provide unambiguous QC checkpoints to verify incoming material identity before committing to multi-step ligand syntheses.

Design of Electron-Rich, Non-Cyclometalating Phosphine Ligands for High-Temperature Catalysis

For catalytic processes operating at elevated temperatures (>100 °C) where ligand decomposition via cyclometalation is a known failure mode, the para-tolyl substitution pattern is structurally incapable of intramolecular ortho-C–H activation at the metal center [4]. This contrasts sharply with ortho-tolyl phosphines (θ = 194°) that are documented to participate in cyclometalation . By starting from bis(4-methylphenyl)chlorophosphine, ligand designers can access electron-rich phosphine architectures (TEP lower than PPh₃ at 2068.9 cm⁻¹) [5] without introducing the cyclometalation liability, making it the preferred chlorophosphine precursor for robust, high-temperature catalyst formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(4-methylphenyl)chlorophosphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.